molecular formula C11H7NO2 B6375421 4-(Furan-2-yl)-2-hydroxybenzonitrile CAS No. 1261963-18-1

4-(Furan-2-yl)-2-hydroxybenzonitrile

Cat. No.: B6375421
CAS No.: 1261963-18-1
M. Wt: 185.18 g/mol
InChI Key: BCGIBESOYLBOQQ-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-hydroxybenzonitrile is an organic compound that features a furan ring attached to a benzonitrile moiety with a hydroxyl group at the ortho position relative to the nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with a furan derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-hydroxybenzonitrile is reacted with a furan boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The choice of solvents and reagents is also tailored to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: 4-(Furan-2-yl)-2-hydroxybenzaldehyde.

    Reduction: 4-(Furan-2-yl)-2-aminobenzonitrile.

    Substitution: 4-(Furan-2-yl)-2-bromobenzonitrile.

Scientific Research Applications

4-(Furan-2-yl)-2-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2-hydroxybenzonitrile in biological systems involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)benzonitrile: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.

    2-Hydroxybenzonitrile: Lacks the furan ring, which may affect its ability to participate in π-π stacking interactions.

    4-(Thiophen-2-yl)-2-hydroxybenzonitrile: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.

Uniqueness

4-(Furan-2-yl)-2-hydroxybenzonitrile is unique due to the presence of both the furan ring and the hydroxyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(furan-2-yl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGIBESOYLBOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684600
Record name 4-(Furan-2-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-18-1
Record name 4-(Furan-2-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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